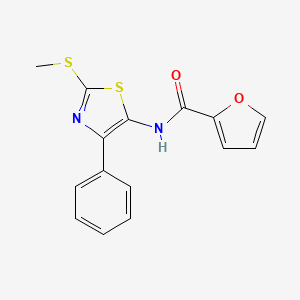

N-(2-(methylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c1-20-15-16-12(10-6-3-2-4-7-10)14(21-15)17-13(18)11-8-5-9-19-11/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNJYSBAGBCSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(methylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide can be achieved through a multi-step process. One common method involves the initial formation of the thiazole ring, followed by the introduction of the phenyl and methylthio substituents. The final step involves the coupling of the thiazole derivative with furan-2-carboxylic acid to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The phenyl group on the thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(2-(methylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide have shown effectiveness against various cancer cell lines, including leukemia and solid tumors. The structure–activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity against cancer cells .

| Compound Type | Activity | Cell Line Tested |

|---|---|---|

| 2-Aminothiazole Derivatives | Anticancer | K563 leukemia |

| Thiazole-containing Compounds | Anticancer | HepG2, PC12 |

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities against a range of pathogens. The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for further development in treating infections .

| Microorganism Type | Activity | Reference |

|---|---|---|

| Gram-positive Bacteria | Inhibition (MIC 31.25 μg/mL) | S. aureus, E. faecalis |

| Fungi | Inhibition (MIC 7.81 μg/mL) | C. albicans |

Enzyme Inhibition Studies

The compound may act as an inhibitor for specific enzymes involved in disease processes, such as deoxyhypusine synthase (DHPS). Docking studies have suggested that the structural features of this compound allow it to occupy critical binding sites within these enzymes, potentially leading to therapeutic effects .

Antioxidant Activity

There is emerging evidence that thiazole derivatives can exhibit antioxidant properties by scavenging free radicals, which may provide protective effects against oxidative stress-related diseases .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized as a building block for synthesizing more complex materials in organic chemistry. Its potential use in developing new materials or as a catalyst in chemical reactions highlights its versatility beyond medicinal applications.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the effectiveness of thiazole derivatives:

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound showed promising results against multiple cancer cell lines with IC50 values indicating potent activity compared to traditional chemotherapeutics .

- Antimicrobial Testing : In vitro tests revealed that certain derivatives exhibited lower MIC values than established antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant strains .

- Antioxidant Properties : Research indicated that thiazole compounds could effectively reduce oxidative damage in cellular models, supporting their use in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism by which N-(2-(methylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Methylthio Group : Present in both the target compound and derivatives, this group likely improves lipophilicity and target binding but may reduce aqueous solubility.

- Nitro Group : Enhances antibacterial activity but compromises solubility and stability (e.g., decomposition at high temperatures in 2J) .

- Aromatic Substituents : The 4-phenyl group in the target compound may favor π-π stacking with bacterial enzyme pockets, similar to 4-fluorophenyl in Compound 9 .

Biological Activity

N-(2-(methylthio)-4-phenylthiazol-5-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

1. Chemical Structure and Synthesis

The compound features a thiazole ring linked to a furan moiety and a carboxamide group , which are crucial for its biological activity. The molecular weight is approximately 357.42 g/mol, and it can be synthesized through multi-step reactions involving key intermediates derived from thiazole and furan derivatives.

Synthetic Pathway Overview

The synthesis typically includes:

- Formation of the thiazole ring through cyclization reactions.

- Introduction of the furan moiety via electrophilic substitution.

- Final conversion into the carboxamide derivative through acylation reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown significant anti-proliferative effects on human leukemia cells (K562) with IC50 values indicating strong growth inhibition .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 0.1 | Inhibition of cell cycle progression |

| 4-fluorophenyl thiazole derivative | NCI-H522 | 0.06 | DHFR inhibition |

| 5-substituted thiazoles | HT29 | 0.1 - 2.5 | Induction of apoptosis |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains such as E. coli and S. aureus. The electron-withdrawing groups on the thiazole ring enhance antimicrobial potency, making these compounds candidates for further development in treating infections .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Thiazole derivatives often act as inhibitors for enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Many compounds induce programmed cell death in cancer cells, contributing to their anticancer efficacy.

4. Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and furan rings significantly influence biological activity:

- Substitution Patterns : The presence of electron-withdrawing groups enhances cytotoxicity against cancer cells.

- Ring Modifications : Alterations in the furan or thiazole rings can lead to variations in potency and selectivity for different cancer types.

5. Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in preclinical models:

- A study demonstrated that a specific thiazole derivative exhibited an IC50 value of 0.06 µM against KPNB1, indicating its potential as a targeted anticancer agent .

- Another investigation found that certain thiazoles showed significant antimicrobial effects against resistant strains, suggesting their utility in overcoming antibiotic resistance .

Q & A

Q. Basic

- Spectroscopy : / NMR (e.g., Varian Mercury 400 MHz) in DMSO-d6 for functional group verification .

- Mass spectrometry : HRMS (e.g., ESI-TOF) to confirm molecular ion peaks and fragment patterns .

- X-ray diffraction : Single-crystal analysis for absolute configuration and packing validation .

Which in vivo models are suitable for evaluating antitumor activity, and what endpoints are measured?

Q. Advanced

- Xenograft models : K562 chronic myelogenous leukemia (CML) models assess tumor regression and survival rates. Compound 13 achieved complete remission at 50 mg/kg/day .

- Endpoints : Tumor volume (caliper measurements), histopathology for metastasis, and biomarker analysis (e.g., phospho-Src/Abl levels) .

- Toxicity profiling : Monitor body weight, organ histology, and hematological parameters to differentiate efficacy from off-target effects .

How can computational methods predict intermolecular interactions for solubility optimization?

Q. Advanced

- Molecular docking : Simulate binding to solubility-enhancing excipients (e.g., cyclodextrins) via hydrogen bonding and hydrophobic pockets .

- DFT calculations : Analyze electrostatic potential surfaces to identify polarizable regions for co-crystallization .

- Solubility parameters : Use Hansen solubility parameters (HSPs) to screen solvents that disrupt crystal lattice energy (e.g., DMF vs. aqueous buffers) .

What mechanistic studies elucidate the compound’s antifungal or antitumor modes of action?

Q. Advanced

- Target identification : Kinase profiling assays (e.g., Src/Abl inhibition) and genetic knockdown (siRNA) validate on-target effects .

- Cellular assays : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

- Resistance studies : Serial passage in sublethal drug concentrations identifies mutations (e.g., kinase domain mutations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.